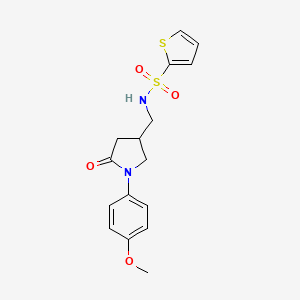

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-22-14-6-4-13(5-7-14)18-11-12(9-15(18)19)10-17-24(20,21)16-3-2-8-23-16/h2-8,12,17H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKLYVVDJGNEJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 4-methoxyphenylboronic acid with a suitable thiophene derivative under palladium-catalyzed conditions . The reaction conditions often include the use of bases like sodium carbonate and solvents such as tetrahydrofuran (THF) and water.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methodologies similar to those used for other thiophene derivatives. These methods often employ continuous-flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .

Scientific Research Applications

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

Medicine: Explored for its therapeutic properties, including anti-cancer and anti-psychotic activities.

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Formoterol-Related Compounds (4-Methoxyphenyl Derivatives)

- Example: N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide (Formoterol-related compound C) .

- Structural Differences: Formoterol derivatives feature ethanolamine backbones and β-agonist activity, contrasting with the pyrrolidinone core and sulfonamide group in the target compound. The 4-methoxyphenyl group in both compounds enhances membrane permeability but serves distinct roles: β2-adrenergic receptor activation in Formoterol vs.

- Functional Impact :

Astemizole (Antihistamine with 4-Methoxyphenyl Moieties)

- Structure :

- Comparison: Both compounds incorporate 4-methoxyphenyl groups, but Astemizole’s piperidine-benzimidazole scaffold confers H1-receptor antagonism, whereas the target compound’s pyrrolidinone-thiophene system may target different enzymes or receptors.

- Pharmacokinetics :

Meisoindigo Derivatives (Anticancer Agents)

- Example :

- Key Differences: The meisoindigo core enables intercalation with DNA, while the target compound’s pyrrolidinone-sulfonamide structure may inhibit kinases or proteases. Both compounds use 4-methoxyphenyl groups for hydrophobic interactions but differ in core electronegativity.

Comparative Analysis Table

Q & A

Basic: What are the key considerations for synthesizing N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide with high purity?

Methodological Answer:

Synthesis involves multi-step reactions, including coupling of thiophene-2-sulfonamide with a pyrrolidinone intermediate. Key steps:

- Reaction Optimization : Use palladium catalysts for Suzuki-Miyaura coupling to attach the 4-methoxyphenyl group .

- Purification : Employ recrystallization (ethanol/water mixtures) or preparative HPLC to isolate the product. Monitor purity via TLC or HPLC (>98% purity) .

- Yield Enhancement : Continuous flow reactors improve mixing and reduce side reactions .

Basic: How is the structural integrity of this compound confirmed?

Methodological Answer:

Structural validation requires:

- NMR Spectroscopy : Analyze H and C spectra to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8 ppm) .

- X-ray Crystallography : Use SHELXL for refinement; resolve twinning with HKLF 5 in SHELXTL .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peak at m/z 407.1) .

Advanced: How can X-ray crystallography be optimized for determining the crystal structure of this sulfonamide derivative?

Methodological Answer:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Collect 180° of φ-scans to mitigate absorption .

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data. Use RIGU restraints for flexible pyrrolidinone rings .

- Validation : Check ADPs with PLATON; resolve disorder via PART instructions .

Advanced: What strategies address contradictory bioactivity data in different assay models for this compound?

Methodological Answer:

- Assay Harmonization : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .

- Dose-Response Analysis : Use Hill plots to compare EC values across models. Adjust for serum protein binding .

- Target Specificity : Perform kinase profiling (e.g., Eurofins KinaseScan) to rule off-target effects .

Advanced: How to design SAR studies focusing on the thiophene-sulfonamide moiety?

Methodological Answer:

- Substituent Variation : Replace thiophene with furan or phenyl groups; assess IC shifts in enzyme assays .

- Computational Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., COX-2) .

- Free-Wilson Analysis : Quantify contributions of sulfonamide H-bond donors to binding affinity .

Basic: What analytical methods assess purity and stability under different conditions?

Methodological Answer:

- HPLC : Use C18 columns (ACN/0.1% TFA gradient) to detect degradation products (>95% purity) .

- Thermal Analysis : DSC scans (10°C/min) identify melting points (e.g., 178–182°C) and polymorphic transitions .

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor hydrolysis via LC-MS .

Advanced: What computational approaches predict interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding to ATPase domains (GROMACS, 100 ns runs) to assess stability .

- QSAR Modeling : Train models with MOE descriptors (e.g., logP, PSA) to predict IC against kinases .

- Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify CYP3A4-mediated oxidation sites .

Advanced: How to resolve discrepancies in enzyme inhibition kinetics data?

Methodological Answer:

- Replicate Assays : Use triplicate runs with internal controls (e.g., staurosporine) to minimize variability .

- Substrate Titration : Fit data to Michaelis-Menten equation with GraphPad Prism; compare K values .

- Allosteric Effects : Test pre-incubation (10–30 min) to distinguish competitive vs. non-competitive inhibition .

Basic: What are common degradation pathways and stabilization strategies?

Methodological Answer:

- Hydrolysis : Sulfonamide cleavage at pH <3 or >10. Stabilize with lyophilization (pH 7.4 buffer) .

- Oxidation : Add 0.1% BHT to ethanolic stock solutions to prevent radical formation .

- Photodegradation : Store in amber vials under N; monitor via UV-Vis (λ = 280 nm) .

Advanced: How does the methoxyphenyl group influence pharmacokinetics?

Methodological Answer:

- Solubility : LogP increases by ~0.5 vs. unsubstituted phenyl, reducing aqueous solubility (use co-solvents like PEG-400) .

- Metabolism : O-demethylation by CYP2D6 (confirm via human liver microsome assays). Block with deuterated methoxy groups .

- Plasma Protein Binding : Measure via equilibrium dialysis; methoxyphenyl increases albumin binding (85–90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.